molecular formula C12H8ClNS B108352 3-Chloro-10H-phenothiazine CAS No. 1207-99-4

3-Chloro-10H-phenothiazine

Cat. No.: B108352
CAS No.: 1207-99-4
M. Wt: 233.72 g/mol
InChI Key: DPUVPRWTWNQSOS-UHFFFAOYSA-N
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Description

3-Chloro-10H-phenothiazine is a heterocyclic compound with the molecular formula C12H8ClNS. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. The compound is characterized by a three-ring structure consisting of two benzene rings fused to a central thiazine ring, with a chlorine atom attached to the third position of the phenothiazine core.

Mechanism of Action

Target of Action

3-Chloro-10H-phenothiazine is a derivative of phenothiazine, which is known to interact with dopaminergic receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, emotion, and endocrine regulation .

Mode of Action

Phenothiazine derivatives, such as this compound, are thought to act as antagonists at dopaminergic receptors . This means they bind to these receptors and inhibit their activity, preventing dopamine from exerting its effects . This can lead to changes in the transmission of signals in the brain, affecting various physiological functions .

Biochemical Pathways

Given its similarity to other phenothiazine derivatives, it may influence thedopaminergic pathways in the brain . By blocking dopaminergic receptors, this compound could disrupt the normal functioning of these pathways, leading to alterations in signal transmission .

Pharmacokinetics

Phenothiazine derivatives are generally known to have good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its potential role as a dopaminergic antagonist, it could lead to changes in neuronal activity and neurotransmission . These changes could potentially influence various physiological functions, from motor control to emotional regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-10H-phenothiazine typically involves the chlorination of phenothiazine. One common method is the electrophilic aromatic substitution reaction, where phenothiazine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst like aluminum chloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenothiazines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-10H-phenothiazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phenothiazine derivatives, which are studied for their electronic and photophysical properties.

    Biology: The compound is investigated for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.

    Medicine: Derivatives of this compound are explored for their antipsychotic and antiemetic properties, similar to other phenothiazine-based drugs.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.

Comparison with Similar Compounds

    Phenothiazine: The parent compound without the chlorine substitution.

    2-Chlorophenothiazine: Chlorine atom attached at the second position instead of the third.

    10-Methylphenothiazine: A methyl group attached to the nitrogen atom of the phenothiazine core.

Uniqueness: 3-Chloro-10H-phenothiazine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The position of the chlorine atom can affect the compound’s ability to participate in various chemical reactions and its interaction with biological targets.

Properties

IUPAC Name

3-chloro-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVPRWTWNQSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061624
Record name 10H-Phenothiazine, 3-chloro-
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Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-99-4
Record name 3-Chloro-10H-phenothiazine
Source CAS Common Chemistry
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Record name 3-Chlorophenothiazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 3-chloro-
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Record name 10H-Phenothiazine, 3-chloro-
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Record name 3-chloro-10H-phenothiazine
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Record name 3-CHLOROPHENOTHIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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